molecular formula C14H10Cl2 B8669007 1,5-Dichloro-9,10-dihydroanthracene CAS No. 876274-67-8

1,5-Dichloro-9,10-dihydroanthracene

Cat. No.: B8669007
CAS No.: 876274-67-8
M. Wt: 249.1 g/mol
InChI Key: HPGVHYDFZAMOMN-UHFFFAOYSA-N
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Description

1,5-Dichloro-9,10-dihydroanthracene is a chlorinated dihydroanthracene derivative synthesized via HCl-catalyzed reduction of 1,5-dichloroanthraquinone, followed by a Diels-Alder (DA) reaction with acrolein . However, direct synthesis of its aldehyde intermediate through DA reactions with acrolein under various conditions proved challenging, highlighting the compound’s sensitivity to reaction parameters . Structurally, it features a partially hydrogenated anthracene backbone with chlorine atoms at the 1- and 5-positions, conferring unique electronic and steric properties. This compound serves as a precursor for tetracyclic antidepressants, such as homologues of maprotiline and benzoctamine, which exhibit significant antidepressant activity in murine models .

Properties

CAS No.

876274-67-8

Molecular Formula

C14H10Cl2

Molecular Weight

249.1 g/mol

IUPAC Name

1,5-dichloro-9,10-dihydroanthracene

InChI

InChI=1S/C14H10Cl2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-6H,7-8H2

InChI Key

HPGVHYDFZAMOMN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC3=C1C(=CC=C3)Cl)C(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

1,5-Dichloro-9(10H)-anthracenone Derivatives

  • Structure : Features a ketone group at position 9, differentiating it from the dihydroanthracene backbone of 1,5-dichloro-9,10-dihydroanthracene .
  • Synthesis: Prepared via bromination of 1,5-dichloroanthraquinone followed by nucleophilic substitution with alcohols or amines at the 10-position .
  • Key Findings: 10-propyloxy and 10-benzyloxy derivatives demonstrated moderate cytotoxicity against tumor cells, with IC₅₀ values ranging from 10–50 μM . Substituents at the 10-position influence lipid peroxidation activity, with 10-diethylamino derivatives showing enhanced antioxidant effects .

Thioanthraquinone Analogues

  • Structure: Sulfur-containing derivatives (e.g., 1-chloro-5-(dodecylthio)anthracene-9,10-dione) synthesized from 1,5-dichloroanthraquinone .
  • Synthesis: Thiol-anthraquinone coupling reactions under nucleophilic conditions .
  • Key Findings :
    • Sulfur substitution enhances redox activity, making these compounds potent inducers of oxidative stress in cancer cells .
    • Butyl-3-thiopropionate derivatives exhibit improved solubility compared to chlorine-only analogues .

1,8-Dichloro-9,10-dihydroanthracene Derivatives

  • Structure : Chlorine substituents at positions 1 and 8 instead of 1 and 5 .
  • Synthesis : Prepared via [4+2] cycloaddition of 1,8-dichloroanthracene with acrolein, a reaction more successful than with 1,5-dichloroanthracene .
  • Key Findings :
    • In murine forced swimming tests, 1,8-dichloro derivatives (e.g., compound 6) showed 86.7% reduction in immobility time at 80 mg/kg, outperforming 1,5-dichloro analogues (71.1%) .

9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives

  • Structure: Methoxy or alkylamino substitutions on the dihydroanthracene core .
  • Synthesis : Functionalization via Friedel-Crafts alkylation or nucleophilic substitution .
  • Key Findings :
    • Methoxy substitution at position 3 enhances h5-HT2A receptor affinity (3-MeO > 4-MeO > 1-MeO ~ 2-MeO) due to hydrogen bonding with receptor residues .
    • N-alkylation reduces 5-HT2A receptor binding, suggesting steric hindrance limits interactions .

Therapeutic Implications

  • Antidepressants : 1,5- and 1,8-dichloro-dihydroanthracenes are promising leads for tricyclic antidepressant analogues, with efficacy comparable to maprotiline .
  • Anticancer Agents: 1,5-Dichloroanthracenones induce lipid peroxidation and cytotoxicity, but efficacy requires balancing redox activity and cellular uptake .
  • Receptor-Targeted Agents : AMDA derivatives demonstrate the importance of substituent positioning in optimizing receptor-ligand interactions .

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

  • Temperature : Optimal reactivity occurs between 200–250°C, balancing reaction rate and byproduct formation.

  • Chlorine Flow Rate : Controlled introduction prevents excess chlorine, minimizing over-chlorination.

  • Phthalic Anhydride Ratio : A minimum 50% weight ratio relative to nitroanthraquinone ensures homogeneity.

The reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC), with termination upon complete consumption of the nitro precursor. Post-reaction, phthalic anhydride is separated via distillation or solvent extraction, yielding 1,5-dichloroanthraquinone with purities exceeding 90%.

Table 1: Representative Chlorination Conditions and Outcomes

ExampleTemp (°C)Cl₂ Flow Rate (L/hr)Time (min)Yield (%)Purity (%)
1a240–2451115091.294
2200–210818088.592

Alternative Synthetic Routes

Direct Chlorination of Dihydroanthracene

Electrophilic chlorination of 9,10-dihydroanthracene faces challenges due to reduced aromaticity in the central ring. Radical chlorination using sulfuryl chloride (SO₂Cl₂) or photochemical methods may enable selective 1,5-substitution, though literature evidence for this approach remains sparse.

Diels-Alder Cyclization

Constructing the anthracene skeleton from chlorinated dienes and dienophiles could pre-install chlorine atoms. For instance, a chlorinated furan derivative reacting with a substituted benzoquinone might yield the target compound after dehydrogenation.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodAdvantagesLimitationsScalability
Nitroanthraquinone RouteHigh yields (85–94%)Requires toxic phthalic anhydrideIndustrial
Catalytic HydrogenationMild conditionsRisk of over-reductionLab-scale
Direct ChlorinationFewer stepsLow selectivityTheoretical

The nitroanthraquinone route remains the most practical for large-scale synthesis, despite its reliance on hazardous solvents. Emerging methods like Diels-Alder cyclization warrant further exploration for greener alternatives.

Q & A

Q. How can researchers optimize the synthesis of thioanthraquinone derivatives from 1,5-dichloro-9,10-anthracenedione?

Methodological Answer:

  • Stepwise Substitution : React 1,5-dichloro-9,10-anthracenedione with thiols (e.g., dodecanethiol, 4-fluorothiophenol) under reflux conditions in polar aprotic solvents (e.g., DMF). Monitor reaction progress via TLC.
  • Purification : Use column chromatography (silica gel, eluents like hexane/ethyl acetate) to isolate products. Yields exceeding 57% are achievable with optimized stoichiometry and reaction times .
  • Key Variables : Adjust solvent polarity and thiol nucleophilicity to control substitution efficiency. For example, bulky thiols may require longer reaction times .

Q. What analytical techniques confirm the structure and purity of synthesized 1,5-dichloro-9,10-dihydroanthracene derivatives?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify substituent positions. For example, cis- and trans-9,10-dinitro derivatives display distinct AA'BB coupling patterns and NOE effects .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretches at ~1670 cm1^{-1} for anthraquinones) .
  • Chromatography : Validate purity via HPLC or TLC (Rf_f values) .

Q. What safety precautions are essential when handling this compound derivatives?

Methodological Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (Risk Code: 36/37/38). Avoid inhalation (Safety Code: S22) and skin contact (S24/25) .
  • Storage : Store in airtight containers away from light and moisture. Label with hazard symbols (Xi) and WGK Germany classification (Category 3) .

Advanced Research Questions

Q. How does the choice of solvent and catalyst affect C-H activation in modifying this compound?

Methodological Answer:

  • Catalytic Systems : Rhenium(II) and Rhodium(III) catalysts enable regioselective C-H alkylation or oxygenation. For example, Re catalysts promote hydroxylation at the 4-position with 57% yield under mild conditions .
  • Solvent Effects : Polar solvents (e.g., DCM) enhance electrophilic activation, while aprotic solvents favor radical pathways. Optimize temperature (e.g., 80°C for Rh-catalyzed annulation) .

Q. How can researchers control elimination vs. substitution pathways in reactions involving this compound?

Methodological Answer:

  • Anion Selection : Use "naked anions" (e.g., diphenylmethyl) to suppress elimination. Secondary halides yield >90% alkylated products with bulky anions .
  • Reaction Conditions : Lower temperatures (e.g., 0°C) and non-polar solvents (toluene) favor substitution. Monitor byproduct formation via GC-MS .

Q. What challenges arise in characterizing pseudopolymorphs of halogenated dihydroanthracene derivatives?

Methodological Answer:

  • Crystallography : Solvent inclusion (e.g., diethylamine) disrupts H-bonding networks. Use single-crystal X-ray diffraction to resolve gauche vs. staggered solvent conformations .
  • Synthon Competition : Prioritize strong H-bond acceptors (e.g., dipolar aprotic solvents) to stabilize pseudopolymorphs. Centrosymmetric packing often requires solvent-mediated synthons .

Q. How to analyze thermal decomposition products of this compound under high-temperature conditions?

Methodological Answer:

  • Thermal Studies : Heat samples in sealed tubes (230°C, 24 hrs). Identify chlorine loss via GC-MS and HCl detection (titration). Byproducts include 9-chloroanthracene and reduced derivatives .
  • Pathway Validation : Co-heat with 9,10-dihydroanthracene to confirm hydrogen transfer mechanisms. Use 1H^{1}\text{H} NMR to track aromatic proton shifts .

Q. What are the regioselectivity considerations in nitration reactions of dihydroanthracene derivatives?

Methodological Answer:

  • Nitration Conditions : Use acetyl nitrate in CH2_2Cl2_2 at 25°C. Cis- and trans-9,10-dinitro isomers form via radical pathways, confirmed by 13C^{13}\text{C}-1H^{1}\text{H} correlation NMR .
  • Kinetic Analysis : Apply pseudo-first-order rate models with NO2_2 concentration plots to predict regioselectivity. Higher NO2_2 favors trans-isomer formation .

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